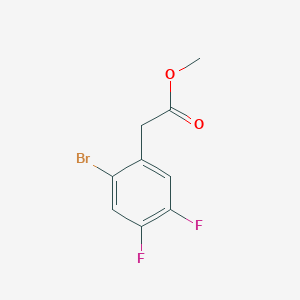

Methyl 2-(2-bromo-4,5-difluorophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” is a chemical compound with the CAS No. 1807187-56-9 . It has a molecular weight of 265.05 and a molecular formula of C9H7BrF2O2 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” is represented by the formula C9H7BrF2O2 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” has a molecular weight of 265.05 . The boiling point and other physical properties are not specified in the sources I found .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

“Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Photoactive Materials

The compound can be used in the synthesis of photoactive materials . Photochromic solid-state materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage and molecular switches through external control . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Boron Neutron Capture Therapy

Arylboronic acid, which can be derived from “Methyl 2-(2-bromo-4,5-difluorophenyl)acetate”, has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Synthesis of Sulfilimines and Sulfoximines

“Methyl 2-(2-bromo-4,5-difluorophenyl)acetate” can be used in the synthesis of sulfilimines and sulfoximines . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be used as a reagent in such reactions.

Mode of Action

If it is used in Suzuki–Miyaura cross-coupling reactions, it would likely interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .

Biochemical Pathways

In the context of Suzuki–Miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could potentially affect a wide range of biochemical pathways depending on the specific reactants and products .

Result of Action

If used in Suzuki–Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of Methyl 2-(2-bromo-4,5-difluorophenyl)acetate would likely be influenced by various environmental factors . For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .

Propiedades

IUPAC Name |

methyl 2-(2-bromo-4,5-difluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEQUMVOTNLGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)

![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)

![(2Z)-4,4-dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B2430538.png)

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430541.png)